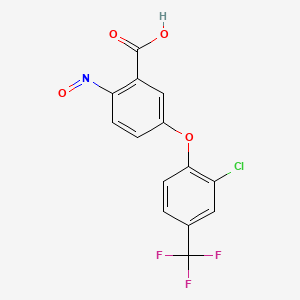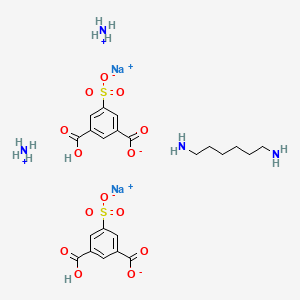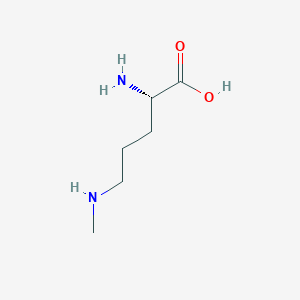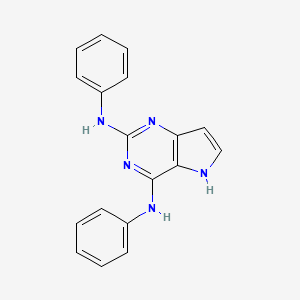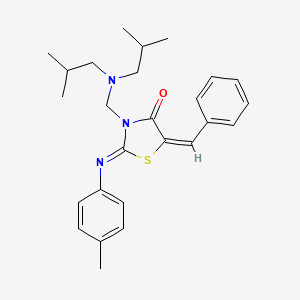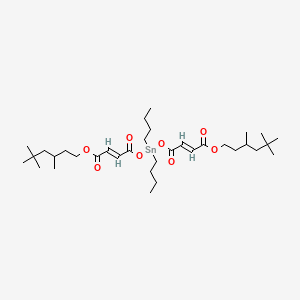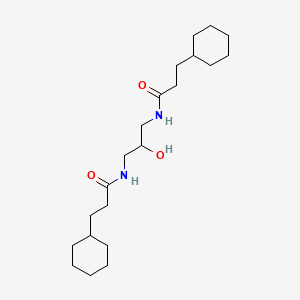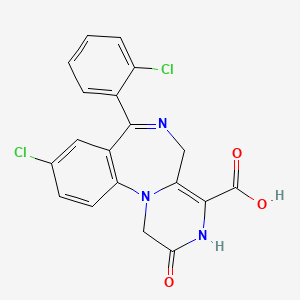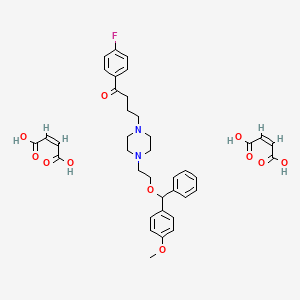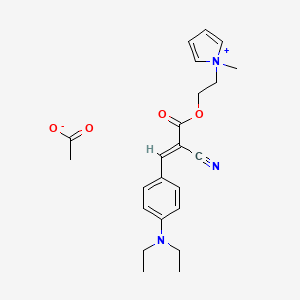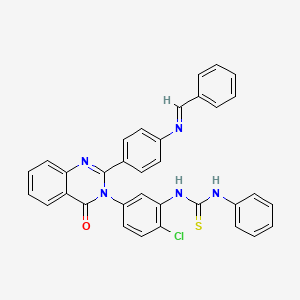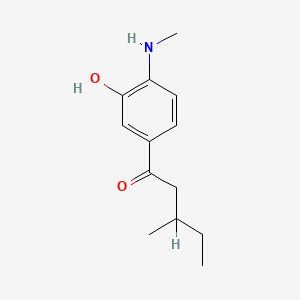
1-(3-Hydroxy-4-(methylamino)phenyl)-3-methyl-1-pentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxy-4-(methylamino)phenyl)-3-methyl-1-pentanone is an organic compound with a complex structure that includes a hydroxy group, a methylamino group, and a pentanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-4-(methylamino)phenyl)-3-methyl-1-pentanone typically involves multi-step organic reactions. One common method includes the initial formation of the phenyl ring with hydroxy and methylamino substituents, followed by the attachment of the pentanone chain. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct placement of functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process often requires stringent control of temperature, pressure, and pH to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Hydroxy-4-(methylamino)phenyl)-3-methyl-1-pentanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ketone group may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxy-4-(methylamino)phenyl)-3-methyl-1-pentanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Hydroxy-4-(methylamino)phenyl)-3-methyl-1-pentanone involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Hydroxy-4-(methylamino)phenyl)-2-methyl-1-pentanone
- 1-(3-Hydroxy-4-(methylamino)phenyl)-4-methyl-1-pentanone
Comparison: 1-(3-Hydroxy-4-(methylamino)phenyl)-3-methyl-1-pentanone is unique due to its specific substitution pattern on the phenyl ring and the position of the methyl group on the pentanone chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
135420-19-8 |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
1-[3-hydroxy-4-(methylamino)phenyl]-3-methylpentan-1-one |
InChI |
InChI=1S/C13H19NO2/c1-4-9(2)7-12(15)10-5-6-11(14-3)13(16)8-10/h5-6,8-9,14,16H,4,7H2,1-3H3 |
InChI-Schlüssel |
FPYVHUMVZLNWJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC(=O)C1=CC(=C(C=C1)NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-YL)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12714913.png)
